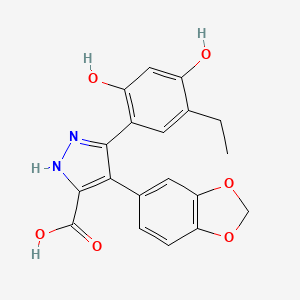
9,16-Dihydroxy-palmitic acid
Übersicht
Beschreibung
9,16-Dihydroxy-palmitic acid is a long-chain fatty acid . It is a derivative of palmitic acid, which is a fatty acid with a 16-carbon chain and is the most common saturated fatty acid found in animals, plants, and microorganisms . The IUPAC name for 9,16-Dihydroxy-palmitic acid is 9,16-dihydroxyhexadecanoic acid .
Molecular Structure Analysis
The molecular formula of 9,16-Dihydroxy-palmitic acid is C16H32O4 . The exact mass is 288.23006 .Wissenschaftliche Forschungsanwendungen
Interaction with Other Lipids
16-(9-Anthroyloxy)palmitic acid (16-AP), a bifunctional molecule with structural similarities to 9,16-Dihydroxy-palmitic acid, shows unique interactions with other lipids. In monolayers at the air-water interface, 16-AP demonstrates different orientations based on surface pressure, impacting its miscibility with other lipids like dimyristoylphosphatidylcholine (DMPC) and cholesterol. This behavior is significant in understanding the interaction of lipids in biological membranes, particularly the accommodation of flexible lipids around integral proteins and the exclusion of rigid lipids like cholesterol in close proximity to membrane proteins (Nakagaki, Tomita, & Handa, 1985).
Biomimetic Materials for Food Packaging
Aleuritic acid, a natural polyhydroxylated monomer similar to 9,16-Dihydroxy-palmitic acid, has been used to develop cutin-inspired materials for biodegradable food packaging films and coatings. This research highlights the potential of using fatty polyhydroxyesters for creating non-toxic, eco-friendly alternatives for food packaging, tapping into the natural properties of these compounds (Benitez et al., 2015).
Agricultural Applications
In agricultural science, studies on the inheritance of elevated palmitic acid in flax suggest potential for modifying oil seed compositions. By understanding the genetic control of high palmitic acid content, researchers can develop crop variants with desirable oil properties for various applications, including food production and industrial uses (Ntiamoah, Rowland, & Taylor, 1995).
Micelles and Liposomes Studies
Research into the orientations of bifunctional molecules like 16-(9-Anthroyloxy)palmitic acid in micelles and liposomes enhances our understanding of molecular assemblies in biological systems. These studies are crucial in the development of drug delivery systems and understanding the interactions of compounds within cellular environments (Handa, Matsuzaki, & Nakagaki, 1987).
Biochemical Research
9,16-Dihydroxy-palmitic acid and its derivatives are important in the study of fatty acid metabolism. Research in this area contributes to our understanding of essential biochemical processes, including the synthesis and breakdown of fatty acids, which are pivotal in human health and disease management (Miura & Fulco, 1974).
Eigenschaften
IUPAC Name |
9,16-dihydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-2-4-8-12-15(18)11-7-3-1-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHTLJPWOWWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCCCCO)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959023 | |
| Record name | 9,16-Dihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,16-Dihydroxyhexadecanoic acid | |
CAS RN |
38076-49-2 | |
| Record name | Hexadecanoic acid, 9,16-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,16-Dihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)



![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)

![1,1'-Isopropylidenebis[4-(vinyloxy)benzene]](/img/structure/B3051982.png)
![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)

![4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3051985.png)